6-Azaspiro[2.5]octane-1-carbonitrile
Overview
Description
“6-Azaspiro[2.5]octane-1-carbonitrile” is a chemical compound with the CAS Number: 1541978-03-3 . It has a molecular weight of 136.2 . The IUPAC name for this compound is also "6-azaspiro[2.5]octane-1-carbonitrile" .
Molecular Structure Analysis
The InChI code for “6-Azaspiro[2.5]octane-1-carbonitrile” is 1S/C8H12N2/c9-6-7-5-8(7)1-3-10-4-2-8/h7,10H,1-5H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“6-Azaspiro[2.5]octane-1-carbonitrile” is a solid . The compound originates from UA .Scientific Research Applications
Novel Synthesis Methods
Researchers have developed various synthesis methods for azaspiro compounds, including 6-Azaspiro[2.5]octane-1-carbonitrile derivatives. For instance, a method for synthesizing 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes demonstrates the versatility of these compounds in chemical synthesis (Gravestock & McKenzie, 2002). Another study highlights the synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, showcasing its promise for producing important biologically active compounds (Ogurtsov & Rakitin, 2020).
Structural and Conformational Analysis
A detailed structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been conducted using NMR spectroscopy. This analysis helps understand the relative configuration and preferred conformations of these molecules, contributing significantly to the field of molecular chemistry (Montalvo-González & Ariza-Castolo, 2012).
Drug Discovery and Biological Activity
Azaspiro compounds are key intermediates in the synthesis of novel, multifunctional, and structurally diverse modules for drug discovery. For example, the construction of multifunctional modules for drug discovery involving the synthesis of novel thia/oxa-azaspiro[3.4]octanes has been reported, highlighting their potential in developing new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013). Additionally, the diversity-oriented synthesis of azaspirocycles outlines their importance in chemistry-driven drug discovery, providing rapid access to functionalized pyrrolidines, piperidines, and azepines (Wipf, Stephenson, & Walczak, 2004).
Safety And Hazards
The safety information for “6-Azaspiro[2.5]octane-1-carbonitrile hydrochloride” (a related compound) indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
properties
IUPAC Name |
6-azaspiro[2.5]octane-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-7-5-8(7)1-3-10-4-2-8/h7,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZWRHROKXGPPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azaspiro[2.5]octane-1-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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